Di-9H-fluoren-9-yldimethylsilane
Overview
Description
Di-9H-fluoren-9-yldimethylsilane, also known as F2MS, is a widely used compound in the field of organic synthesis. It is a colorless liquid that is soluble in most organic solvents. The compound has a unique structure that makes it an important building block in the synthesis of various organic compounds.
Scientific Research Applications
Fluorescence Spectroscopy and Time-Dependent DFT Studies
Di-9H-fluoren-9-yldimethylsilane has been studied for its intramolecular excimer formation in various solvents using steady-state and time-resolved fluorescence spectroscopies. The transformation involves a conformational change from a near face-to-face conformer to a true sandwich conformer, with minimal solvent viscosity effects. The excitation energies and oscillator strengths were analyzed using time-dependent B3LYP/cc-pVTZ method, revealing a decrease in excitation energy with reduced interchromophore separation and dihedral angle (Boo et al., 2010).
Time-Resolved Fluorescence Spectra Analysis
Another study explored the dynamics and energetics of intramolecular excimer formation in this compound using picosecond time-resolved fluorescence spectroscopy. The analysis identified multiple excited states and their lifetimes, contributing to a deeper understanding of the transition between locally excited states and the excimer state (Boo & Kang, 2005).
Synthesis and Application in Light-Emitting Devices
In the context of materials science, a study described the synthesis of polyfluorenes from 9,9-dioctyl-9H-fluorene. These polyfluorenes, when used in light-emitting devices, showed minimized green emission compared to those from conventionally synthesized monomers. This highlights the potential of this compound derivatives in improving the performance of electronic devices (Cho et al., 2007).
Catalyzed Cross-Coupling for 9H-Fluorene Synthesis
A study presented an efficient synthesis of 9H-fluorene derivatives using a Pd(0)-catalyzed cross-coupling reaction. This method is significant for its high yields, simplicity, and mild reaction conditions, offering an excellent alternative for 9H-fluorene synthesis (Xu et al., 2015).
Biodegradation of Fluorene Derivatives
Research on an Arthrobacter sp. strain showed its ability to use fluorene as a sole carbon and energy source, leading to the identification of several metabolites including 9-fluorenol and 9H-fluoren-9-one. This study is crucial for understanding the biodegradation pathways of fluorene derivatives (Grifoll et al., 1992).
Polymer Solar Cells Applications
A novel copolymer containing 9-alkylidene-9H-fluorene unit was synthesized for use in bulk heterojunction polymer solar cells. This polymer demonstrated a high power conversion efficiency, indicating the usefulness of 9-alkylidene-9H-fluorene in solar cell applications (Du et al., 2011).
Mechanism of Action
Target of Action
Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is a diarylsilane compound . The primary targets of DFYDMS are the locally excited (LE) states and the excimer state . These states play a crucial role in the intramolecular excimer formation of DFYDMS .
Mode of Action
DFYDMS interacts with its targets through a process known as intramolecular excimer formation . This process involves the conversion of the initial S (1) LE state having a near sandwich geometry to the S (1) excimer state adopting a true sandwich geometry .
Biochemical Pathways
The biochemical pathway affected by DFYDMS is the intramolecular excimer formation pathway . The downstream effects of this pathway involve the generation of time-resolved fluorescence spectra and decay-associated spectra (DAS), from which species-associated spectra (SAS) are obtained .
Result of Action
The molecular and cellular effects of DFYDMS’s action involve the formation of at least three excited states: two LE states and one excimer state . The species which decays with 0.70 ns evolves into a species with a red-shifted spectrum, which in turn decays in 7.34 ns .
properties
IUPAC Name |
bis(9H-fluoren-9-yl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIUTIZUVVALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346692 | |
Record name | Di-9H-fluoren-9-yldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18769-00-1 | |
Record name | Di-9H-fluoren-9-yldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings regarding the excited states and their dynamics in Di-9H-fluoren-9-yldimethylsilane?
A: Time-resolved fluorescence spectroscopy studies have revealed that this compound exhibits at least three distinct excited states upon excitation. [] These include:
- Two locally excited (LE) states: These states exhibit a maximum absorption wavelength (λmax) around 320 nm and have lifetimes of approximately 0.70 ns and 1.75 ns. []
- An excimer state: Characterized by a red-shifted λmax around 400 nm and a longer lifetime of approximately 7.34 ns. []
Q2: How does the conformation of this compound influence its fluorescence properties?
A2: Both experimental and computational studies suggest a strong correlation between the conformation of this compound and its fluorescence behavior. Specifically:
- Near sandwich to true sandwich transition: It's proposed that the initial excited state, a locally excited (LE) state with a near sandwich geometry, undergoes a conformational change to form a true sandwich excimer state. [] This transition is supported by the observed red-shifted fluorescence emission of the excimer.
- Influence of interchromophore distance: Time-dependent density functional theory (TD-DFT) calculations indicate that a decrease in the interchromophore separation and dihedral angle within a fluorene dimer leads to a significant decrease in excitation energy. [] This finding further supports the association of the red-shifted fluorescence with a sandwich conformer, where the two fluorene moieties are in close proximity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.